REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([N:13]([C:26]1[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][N:27]=1)C(C1C=CC2C(=CC=CC=2)C=1)=O)=[O:12]>C(O)C.O.NN>[CH3:32][C:29]1[CH:30]=[CH:31][C:26]([NH:13][C:11]([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)=[O:12])=[N:27][CH:28]=1 |f:2.3|
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Name
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N-(2-naphthylformyl)-N-(5-methylpyridin-2-yl)-2-naphthamide
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Quantity
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2.91 g
|
Type
|
reactant
|
Smiles
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C1=C(C=CC2=CC=CC=C12)C(=O)N(C(=O)C1=CC2=CC=CC=C2C=C1)C1=NC=C(C=C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O.NN
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
It was concentrated
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Type
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CUSTOM
|
Details
|
chromatographed on a silica gel column (petroleum ether:ethyl acetate=3:1)
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=NC1)NC(=O)C1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 98.1% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |